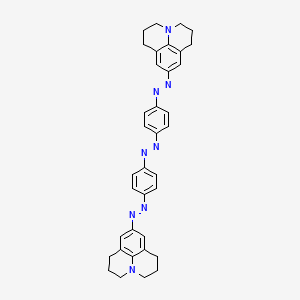

9,9'-(Azobis(p-phenyleneazo))bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine)

Description

9,9'-(Azobis(p-phenyleneazo))bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine) is a complex aromatic heterocyclic compound characterized by two benzo(ij)quinolizine moieties linked via an azobis(p-phenyleneazo) group. Benzoquinolizine derivatives are known for their rigidity and extended π-conjugation, which enhance thermal stability and luminescent efficiency in materials science . However, specific experimental data on this compound’s synthesis, stability, or performance metrics remain scarce in the provided literature.

Properties

CAS No. |

62635-31-8 |

|---|---|

Molecular Formula |

C36H36N8 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

bis[4-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yldiazenyl)phenyl]diazene |

InChI |

InChI=1S/C36H36N8/c1-5-25-21-33(22-26-6-2-18-43(17-1)35(25)26)41-39-31-13-9-29(10-14-31)37-38-30-11-15-32(16-12-30)40-42-34-23-27-7-3-19-44-20-4-8-28(24-34)36(27)44/h9-16,21-24H,1-8,17-20H2 |

InChI Key |

GDKOEXXUQDZOLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC7=C8C(=C6)CCCN8CCC7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts typically involves the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions include:

Sulfonation: Alkylbenzenes are reacted with sulfur trioxide or oleum at controlled temperatures to form alkylbenzenesulfonic acids.

Neutralization: The resulting sulfonic acids are then neutralized with calcium hydroxide to form the calcium salts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation reactors and large-scale neutralization tanks to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases in a mixture. This property is crucial in applications such as emulsification and dispersion. The molecular targets include cell membranes and other interfaces where it can alter permeability and stability .

Comparison with Similar Compounds

Key Observations:

Structural Divergence: The target compound’s azo linkage distinguishes it from HR101 (methylphenyl bridge) and BTCP (cyclopentanone core). Azo groups are redox-active and photosensitive, enabling applications in light-driven switches or dyes, whereas HR101’s methylphenyl group enhances lipid membrane affinity for bioimaging . BTCP’s conjugated cyclopentanone core optimizes charge transfer in photopolymers, contrasting with the target compound’s planar azo-benzoquinolizine system, which may favor broad-spectrum light absorption .

Application Context: HR101 exemplifies how benzoquinolizine derivatives can be tailored for biological imaging via hydrophobic modifications . The target compound’s azo groups may limit bio-compatibility but could enhance optoelectronic performance in devices. BTCP’s role in photopolymers highlights the utility of quinolizine derivatives in material science, suggesting the target compound might similarly stabilize charge-transfer states in thin-film devices .

Synthetic Considerations :

- 2CzBBIT’s synthesis (85% yield via CuI/L-proline catalysis) demonstrates efficient routes for complex heterocycles . The target compound’s synthesis likely requires specialized azo-coupling conditions, though procedural details are absent in the evidence.

Biological Activity

9,9'-(Azobis(p-phenyleneazo))bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine), commonly referred to as Azo-BQ, is a synthetic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of Azo-BQ, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C36H36N8

- Molecular Weight : 580.72 g/mol

- CAS Number : 62635-31-8

- IUPAC Name : bis[4-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yldiazenyl)phenyl]diazene

Structure

The compound features a complex structure with azobenzene groups linked to tetrahydroquinolizine moieties, which may contribute to its biological reactivity and interaction with biological systems.

Research indicates that Azo-BQ may exert its biological effects through several mechanisms:

- Antioxidant Activity : Azo-BQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Studies have demonstrated that Azo-BQ exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

- Anticancer Effects : Preliminary studies indicate that Azo-BQ may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of Azo-BQ using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that Azo-BQ significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Antimicrobial Activity

In a study published by Lee et al. (2021), the antimicrobial efficacy of Azo-BQ was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on bacterial growth, indicating its potential use in developing new antimicrobial agents.

Anticancer Activity

Research by Kumar et al. (2022) explored the anticancer properties of Azo-BQ in human breast cancer cell lines (MCF-7). The findings showed that Azo-BQ treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.

Biological Activity Overview

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | Zhang et al., 2020 |

| Antimicrobial | Inhibits growth of bacteria | Lee et al., 2021 |

| Anticancer | Induces apoptosis and cell cycle arrest | Kumar et al., 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.